molecular formula C9H5BrClNO B1642207 5-bromo-1H-Indole-2-carbonyl chloride

5-bromo-1H-Indole-2-carbonyl chloride

Cat. No.: B1642207
M. Wt: 258.5 g/mol
InChI Key: DGWZYBMYEFYIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1H-indole-2-carbonyl chloride is a highly reactive chemical intermediate prized in medicinal and organic chemistry for its dual functional handles . The bromine substituent at the 5-position enables cross-coupling reactions, while the acyl chloride group at the 2-position is a potent electrophile for facile nucleophilic acyl substitution, allowing for the efficient construction of a diverse library of C2-substituted indole derivatives . This compound serves as a key precursor for synthesizing bioactive molecules with significant research potential. Its derivatives have demonstrated potent antibacterial activity against Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa , with some analogs exhibiting minimum inhibitory concentration (MIC) values superior to standard drugs like gentamicin and ciprofloxacin . Furthermore, the 5-bromo-1H-indole-2-carbonyl scaffold is found in compounds under investigation for anti-angiogenic and anti-proliferative effects, showing promise in inhibiting blood vessel growth and the proliferation of cancer cell lines . The indole nucleus itself is a privileged structure in drug discovery, associated with a wide spectrum of biological activities including antiviral, anti-inflammatory, and antioxidant effects . Researchers utilize this reagent to create amides, esters, and other carbonyl-containing compounds for developing new therapeutic agents and exploring structure-activity relationships. It is typically synthesized from 5-bromo-1H-indole-2-carboxylic acid using chlorinating agents like oxalyl chloride . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-indole-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWZYBMYEFYIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 1h Indole 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety

The carbonyl chloride group is a highly reactive acylating agent due to the strong electron-withdrawing effect of the chlorine atom, which renders the carbonyl carbon highly electrophilic. This reactivity allows for efficient reactions with a wide range of nucleophiles under mild conditions. The general transformation involves the substitution of the chloride ion by a nucleophile, leading to the formation of various carboxylic acid derivatives.

Reaction TypeNucleophileProduct Class
AmidationAmines (R-NH₂)Indole-2-carboxamides
EsterificationAlcohols (R-OH)Indole-2-carboxylates
ThioesterificationThiols (R-SH)Indole-2-thioesters
HydrolysisWater (H₂O)Indole-2-carboxylic Acids

The reaction between 5-bromo-1H-indole-2-carbonyl chloride and primary or secondary amines is a robust method for synthesizing 5-bromo-1H-indole-2-carboxamides. researchgate.netlumenlearning.com This transformation proceeds via a classic nucleophilic acyl substitution mechanism where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion to yield the stable amide product.

In practice, many synthetic routes start with the corresponding 5-bromo-1H-indole-2-carboxylic acid and activate it in situ to form a highly reactive species equivalent to the carbonyl chloride. nih.govnih.gov This activation is often achieved using specialized coupling reagents. nih.gov For instance, various 5-bromoindole-2-carboxamide derivatives have been synthesized by coupling the parent carboxylic acid with different amines, demonstrating the broad applicability of this reaction. researchgate.netnih.govresearchgate.net

While the acyl chloride is reactive enough to form amides directly, syntheses starting from the more stable 5-bromo-1H-indole-2-carboxylic acid rely on coupling agents to facilitate the reaction. sci-hub.st A common and effective combination of reagents includes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-Hydroxybenzotriazole (HOBt), and a tertiary amine base like N,N-Diisopropylethylamine (DIPEA). nih.govthieme-connect.comresearchgate.net

The mechanism for this mediated coupling involves several steps. nih.gov First, EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea. To prevent this and increase efficiency, HOBt is added. HOBt intercepts the O-acylisourea to form an active HOBt ester, which is less prone to racemization and highly reactive towards amines. peptide.com The base, typically DIPEA or triethylamine (B128534) (TEA), is added to neutralize the hydrochloride salt of EDC and the HOBt, and to deprotonate the ammonium (B1175870) salt of the amine nucleophile, thus increasing its nucleophilicity. nih.govthieme-connect.com This combination of reagents allows the amide bond formation to proceed smoothly, often at room temperature. thieme-connect.com

ReagentFull NameFunction
EDC·HCl 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochlorideActivates the carboxylic acid to form a reactive O-acylisourea intermediate. Its byproduct is water-soluble, simplifying purification. nih.govfishersci.co.uk
HOBt 1-HydroxybenzotriazoleActs as an additive to suppress side reactions and minimize racemization by forming a more stable and selective active ester intermediate. nih.govpeptide.com
DIPEA N,N-DiisopropylethylamineA non-nucleophilic organic base used to neutralize acidic byproducts and deprotonate the amine reactant. sci-hub.stthieme-connect.com

5-bromo-1H-indole-2-carboxylates are synthesized through the reaction of the carbonyl chloride with alcohols. This esterification reaction is another example of nucleophilic acyl substitution. Alternatively, these esters can be prepared directly from 5-bromo-1H-indole-2-carboxylic acid under acidic conditions, a process known as Fischer esterification. chemicalbook.com For example, methyl 5-bromo-1H-indole-2-carboxylate has been synthesized by treating the carboxylic acid with methanol (B129727) saturated with hydrogen chloride gas. chemicalbook.com Similarly, the ethyl ester has been formed using sulfuric acid in ethanol. researchgate.net The direct reaction of the highly reactive this compound with an alcohol provides a more direct and often faster route to the corresponding ester.

The synthesis of thioesters from this compound can be achieved by reaction with thiols (mercaptans). This reaction is analogous to the formation of esters, with the sulfur atom of the thiol acting as the nucleophile. While specific examples of this direct reaction are not prevalent in the literature, the principles of nucleophilic acyl substitution support this transformation. Related compounds, such as 2-(5-bromo-1H-indole-2-carbonyl)-N-phenylhydrazine-1-carbothioamide, have been synthesized, showcasing the incorporation of a C=S bond, although the nucleophile in this case is a hydrazinecarbothioamide rather than a simple thiol. researchgate.net

This compound is sensitive to moisture and readily undergoes hydrolysis to yield 5-bromo-1H-indole-2-carboxylic acid. This reaction occurs when the carbonyl chloride is exposed to water, which acts as a nucleophile. The high reactivity of the acyl chloride means this hydrolysis can often happen with just atmospheric moisture. This pathway is also relevant in the context of other syntheses; for example, 5-bromo-1H-indole-2-carboxylic acid can be obtained by the hydrolysis of its corresponding esters, such as ethyl 5-bromoindole-2-carboxylate, using a base like sodium hydroxide (B78521) followed by acidification. chemicalbook.com

The presence of the bromine atom at the C5 position of the indole (B1671886) ring has a significant electronic influence on the reactivity of the molecule. Bromine is an electron-withdrawing group (EWG) through its inductive effect (-I effect). researchgate.net This inductive withdrawal of electron density from the indole's aromatic system decreases the electron density at the C2 position.

This electronic pull makes the C2-carbonyl carbon more electron-deficient and therefore more electrophilic. rsc.org An increase in the electrophilicity of the carbonyl carbon leads to a faster rate of attack by nucleophiles. Consequently, this compound is expected to be more reactive in nucleophilic acyl substitution reactions compared to the unsubstituted 1H-indole-2-carbonyl chloride. Studies on substituted indoles confirm that EWGs tend to red-shift the maximum absorbance wavelength, which is a manifestation of their effect on the electronic structure of the chromophore. nih.gov The rate of reactions like bromination on the indole ring is observed to decrease with electron-withdrawing substituents, confirming the bromo group's electron-withdrawing nature in this context. researchgate.net

Formation of Indole-2-carboxamides via Reaction with Amines

Substitution Reactions at the Bromine Atom

The carbon-bromine bond at the C5 position of the indole ring is a key site for synthetic modification, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, significantly diversifying the molecular scaffold.

Nucleophilic Displacement of the Bromine Atom by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The bromine atom on the 5-bromoindole (B119039) core is not typically displaced by classical nucleophilic aromatic substitution (SNAr) without significant activation. Instead, its substitution is most effectively achieved using palladium or copper catalysts, which facilitate coupling with a wide range of nucleophiles.

Amines: The coupling of amines with aryl halides, known as Buchwald-Hartwig amination (palladium-catalyzed) or Ullmann condensation (copper-catalyzed), is a robust method for forming C-N bonds. nih.govrsc.org 5-Bromoindole derivatives are suitable substrates for these transformations. nih.gov The Buchwald-Hartwig reaction is often preferred due to its milder conditions and broader substrate scope. organic-chemistry.org The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylated product and regenerate the catalyst. organic-chemistry.orgacs.org

ReactionCatalyst/MetalTypical LigandsTypical BasesSolvent
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃Phosphine-based (e.g., XPhos, tBuXPhos)NaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, Dioxane
Ullmann Condensation CuI, Cu₂OProline, PhenanthrolineK₂CO₃, K₃PO₄DMF, NMP

This table summarizes typical conditions for C-N cross-coupling reactions on aryl bromides, which are applicable to 5-bromoindole derivatives. nih.govrsc.orgresearchgate.netorganic-chemistry.org

Thiols: The formation of aryl thioethers from aryl halides can be accomplished via nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently electron-deficient. nih.gov The presence of the electron-withdrawing indole-2-carbonyl chloride group would activate the 5-bromo position towards such a reaction with a thiol nucleophile in the presence of a base like K₂CO₃. nih.gov Thiols are generally more nucleophilic than alcohols, facilitating these substitutions. msu.edu Palladium-catalyzed reactions also provide an efficient route to aryl thioethers under conditions similar to amination.

Alkoxides: The copper-catalyzed Ullmann reaction can be used to form diaryl ethers by coupling an aryl halide with a phenoxide or alkoxide. organic-chemistry.org This method allows for the displacement of the bromine atom with an oxygen nucleophile, although it often requires higher temperatures compared to modern palladium-catalyzed methods.

Reduction Chemistry of this compound

The acyl chloride functional group is highly electrophilic and readily undergoes reduction with common hydride-based reducing agents. The outcome of the reduction depends on the strength and stoichiometry of the agent used.

Conversion to Corresponding Alcohols or Amines Using Reducing Agents (e.g., LiAlH₄, NaBH₄)

Reduction to Alcohols: Both lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can reduce acyl chlorides to primary alcohols. chemistrysteps.comlibretexts.org The reaction proceeds through a two-step mechanism. The first equivalent of hydride attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the chloride ion, yielding an intermediate aldehyde. Because aldehydes are also readily reduced, a second equivalent of hydride attacks the aldehyde to form the primary alcohol after an aqueous workup. chemistrysteps.comchemistrysteps.com

LiAlH₄ is a very powerful reducing agent that reacts violently with protic solvents and reduces a wide range of functional groups. chemistrysteps.commasterorganicchemistry.com NaBH₄ is a milder and more selective agent, but it is sufficiently reactive to reduce highly electrophilic acyl chlorides. chemistrysteps.comlibretexts.org One report specifically notes the successful reduction of indole-2-carbonyl chloride to the corresponding alcohol using NaBH₄. reddit.com Stopping the reduction at the aldehyde stage is difficult and typically requires a more sterically hindered and less reactive reducing agent, such as lithium tri(t-butoxy)aluminum hydride. chemistrysteps.com

Pathway to Amines: The direct reduction of an acyl chloride to an amine is not a standard transformation. However, amines can be readily prepared from this compound in a two-step sequence. First, the acyl chloride is reacted with a primary or secondary amine to form the corresponding amide. Subsequently, the resulting amide can be reduced to an amine using a strong reducing agent like LiAlH₄. masterorganicchemistry.com

Starting Functional GroupReagentProduct
Acyl ChlorideLiAlH₄ or NaBH₄Primary Alcohol
Amide (from Acyl Chloride + Amine)LiAlH₄Amine

This table outlines the reduction products of this compound and its corresponding amide derivative. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

The dual reactivity of this compound allows it to act as an electrophile in acylation reactions while also possessing an indole ring system that is itself highly reactive toward electrophiles.

Role as an Acylating Agent for Aromatic Systems

In a Friedel-Crafts acylation, this compound can serve as the acylating agent. organic-chemistry.org In the presence of a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), the acyl chloride is converted into a highly electrophilic acylium ion. organic-chemistry.orgresearchgate.net This acylium ion is then attacked by an electron-rich aromatic system (e.g., benzene (B151609), toluene) to form a new aryl ketone. The product of this reaction is an (aromatic)-(5-bromo-1H-indol-2-yl)methanone. The reaction deactivates the newly acylated aromatic ring, preventing further acylation. organic-chemistry.org

Regioselectivity Considerations in Acylation of Indole Derivatives

When considering the acylation of an indole ring, electrophilic aromatic substitution shows a strong and consistent preference for the C3 position. researchgate.netnih.govnih.gov The indole nucleus is electron-rich, and the C3 position possesses the highest electron density, making it the kinetic site of electrophilic attack. nih.gov Friedel-Crafts acylation of unsubstituted indole with various acyl chlorides in the presence of Lewis acids regioselectively yields 3-acylindoles. nih.govasianpubs.org While C3 is the most common site, functionalization at other positions, such as C2, can be achieved under specific conditions, often involving N-protection and palladium catalysis. acs.orgrsc.org

Lewis Acid CatalystTypical Yield for C3-Acylation of IndoleReference
SnCl₄95% researchgate.net
Et₂AlCl86% researchgate.net
ZrCl₄69% researchgate.net
In(OTf)₃52% researchgate.net

This table shows the effectiveness of various Lewis acids in promoting the regioselective C3-acylation of indole with acetyl chloride or acetic anhydride. researchgate.net

Preferential Acylation at C-3 and C-5 Positions

In Friedel-Crafts acylation reactions, the indole nucleus is a highly reactive substrate due to its electron-rich nature. When an unprotected indole is treated with an acylating agent, such as this compound in the presence of a Lewis acid, electrophilic substitution occurs with a strong preference for the C-3 position. nih.govresearchgate.net This regioselectivity is attributed to the higher electron density at the C-3 carbon of the indole ring, making it the most nucleophilic site.

While C-3 acylation is predominant for (NH)-free indoles, substitution at other positions, including C-5, can be achieved, although this often requires modification of the indole substrate. researchgate.netresearchgate.net For example, the use of a protecting group on the indole nitrogen can alter the electronic properties of the ring and direct acylation to other positions. Specifically, the acylation of 1-(phenylsulfonyl)indole (B187392) has been shown to yield 5-acyl-1-(phenylsulfonyl)indoles, demonstrating that C-5 acylation is a viable, albeit more complex, pathway. researchgate.net

Impact of Lewis Acid Catalysts (e.g., Et₂AlCl, Me₂AlCl, AlCl₃) on Regioselectivity

The choice of Lewis acid catalyst is critical in controlling the outcome of Friedel-Crafts acylation of indoles. researchgate.netorganic-chemistry.org Different Lewis acids can significantly influence both the yield and the regioselectivity of the reaction. Milder Lewis acids, such as diethylaluminum chloride (Et₂AlCl) and dimethylaluminum chloride (Me₂AlCl), have proven to be highly effective for the selective C-3 acylation of indoles with acyl chlorides. organic-chemistry.org These reactions proceed under gentle conditions and provide high yields of the 3-acylindole product. organic-chemistry.org

In contrast, strong Lewis acids like aluminum chloride (AlCl₃) can lead to undesirable side reactions, including polymerization and decomposition of the acid-sensitive indole substrate. organic-chemistry.org The strong acidity of AlCl₃ can result in complex mixtures and lower yields of the desired product. organic-chemistry.org The use of niobium(V) chloride (NbCl₅) has also been explored as a mild and efficient Lewis acid catalyst for this transformation, promoting smooth acylation at ambient conditions. researchgate.net

Lewis Acid CatalystTypical Reaction ConditionsOutcome for Indole AcylationReferenceEt₂AlClCH₂Cl₂, mild conditionsHigh efficiency (e.g., 86% yield) for C-3 acylationorganic-chemistry.orgMe₂AlClCH₂Cl₂, mild conditionsHigh yields for C-3 acylationorganic-chemistry.orgAlCl₃VariousCan lead to decomposition and complex mixtures due to strong acidityorganic-chemistry.orgNbCl₅ / AgClO₄DCM, ambient temperatureEfficient and regioselective C-3 acylation with good yieldsresearchgate.net
Considerations for NH-Protection in Friedel-Crafts Reactions

A significant challenge in the Friedel-Crafts acylation of indoles is the competing acylation at the N-1 position. researchgate.net The indole nitrogen is also a nucleophilic site and can react with the acyl chloride, leading to a mixture of N-acylated and C-acylated products. This often results in lower yields of the desired C-3 substituted product. researchgate.net

To circumvent this issue, protection of the NH group is a common strategy. researchgate.net Groups such as phenylsulfonyl (SO₂Ph) are employed to block the N-1 position, thereby preventing N-acylation and directing the electrophilic substitution exclusively to the carbon positions of the ring. researchgate.net However, many modern methodologies have been developed to achieve regioselective C-3 acylation without the need for NH protection. researchgate.netorganic-chemistry.org The use of dialkylaluminum chlorides (Et₂AlCl or Me₂AlCl), for instance, allows for the direct and high-yield acylation of unprotected indoles at the C-3 position. organic-chemistry.org Similarly, catalytic systems like zinc oxide in an ionic liquid or NbCl₅ have been shown to be effective for the C-3 acylation of free (NH) indoles. researchgate.netresearchgate.net The choice of whether to protect the indole nitrogen therefore depends on the specific acylating agent, the Lewis acid used, and the desired final product. rsc.org

Metal-Catalyzed Coupling Reactions Involving this compound and its Derivatives

The 5-bromo substituent on the indole ring serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. This allows for the extensive functionalization of the indole core, enabling the synthesis of a wide range of complex derivatives.

Palladium-Catalyzed Functionalization of Indoles (e.g., Cross-Coupling, Carbonylative Cyclization)

Palladium catalysts are widely used to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the C-5 bromine. mdpi.com Suzuki-Miyaura cross-coupling, for example, allows for the introduction of aryl or heteroaryl groups at this position by reacting a 5-bromoindole derivative with a boronic acid in the presence of a palladium catalyst like Pd(dppf)Cl₂. nih.gov This methodology provides a facile route to biaryl compounds containing an indole moiety. nih.gov

Palladium-catalyzed carbonylative reactions represent another powerful tool for the functionalization of 5-bromoindole derivatives. These reactions involve the incorporation of a carbonyl group (CO) into the molecule. whiterose.ac.uk Carbonylative cyclization, for instance, can be used to construct fused-ring systems. nih.govnih.gov A general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by the insertion of carbon monoxide to form an aroyl-palladium complex. nih.gov This intermediate can then undergo further reactions, such as an intramolecular cyclization or coupling with another partner, to yield complex products like N-acyl indoles or other heterocyclic structures. nih.govrsc.org

Nickel-Catalyzed Carbonylative Reactions

While palladium has dominated the field of carbonylative cross-coupling, nickel has emerged as a more earth-abundant and cost-effective alternative. researchgate.net However, nickel-catalyzed carbonylative reactions have been historically less developed. researchgate.net A primary challenge is the strong binding of carbon monoxide to nickel, which can lead to the formation of stable nickel carbonyl complexes like Ni(CO)₄, resulting in catalyst poisoning and inactivation. researchgate.netresearchgate.net

Recent research has focused on overcoming these challenges. Strategies include the use of CO surrogates that release CO in a controlled manner or the design of specific nickel catalysts, such as those with NN₂ pincer ligands, that are more resistant to poisoning. researchgate.netresearchgate.net These advancements have enabled the application of nickel catalysis in the synthesis of various carbonyl-containing compounds, including ketones, amides, and acyl chlorides, from aryl halides. researchgate.netrsc.org

Intramolecular Cyclization Pathways

Derivatives of this compound are valuable precursors for the synthesis of complex, polycyclic indole alkaloids and related structures through intramolecular cyclization. encyclopedia.pub These reactions involve the formation of a new ring by connecting two different positions within the same molecule. A variety of strategies, often catalyzed by transition metals like palladium, have been developed to achieve these transformations. mdpi.comencyclopedia.pub

One prominent method is the intramolecular Heck reaction, where a tethered alkene can cyclize onto the indole ring system. encyclopedia.pub Another powerful approach involves palladium-catalyzed C-H activation, where a C-H bond within the molecule is functionalized to initiate ring closure. mdpi.com For example, a side chain attached to the indole nitrogen can be designed to undergo intramolecular cyclization with a C-H bond at the C-2 or C-7 position of the indole core, leading to the formation of 3,n-fused tricyclic indole skeletons. encyclopedia.pub These pathways offer efficient and atom-economical routes to complex molecular architectures that are prevalent in biologically active natural products. nih.govmdpi.com

Advanced Characterization and Analytical Methodologies for 5 Bromo 1h Indole 2 Carbonyl Chloride and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-bromo-1H-indole-2-carbonyl chloride derivatives. These techniques provide detailed information on the compound's functional groups, electronic environment, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon framework of this compound derivatives.

¹H NMR spectra are used to identify the chemical environment of protons. For derivatives of 5-bromo-1H-indole-2-carboxylic acid, the indole (B1671886) N-H proton typically appears as a broad singlet at a low field (downfield), often above 10 ppm, due to its acidic nature. The aromatic protons on the indole ring exhibit characteristic splitting patterns. For instance, the proton at the C4 position often appears as a doublet, while the C6 and C7 protons show doublet and doublet of doublets patterns, respectively, due to their coupling with adjacent protons.

¹³C NMR spectroscopy provides information about the carbon skeleton. In various synthesized 5-bromoindole-2-carboxylic acid derivatives, such as carbothioamides and oxadiazoles, the carbonyl carbon of the original carboxamide linkage is typically observed in the range of 160-162 ppm. The carbon atom bonded to the bromine (C5) is found around 112-115 ppm, and the other aromatic carbons appear between 103 and 140 ppm.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY maps ¹H-¹H coupling relationships, confirming the positions of protons on the indole ring, while HSQC correlates protons with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Representative ¹H and ¹³C NMR Data for a 5-Bromo-1H-indole-2-carboxamide Derivative Data derived from studies on N-substituted 5-bromo-1H-indole-2-carbothioamides.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
NH (Indole)~10.6-
C3-H~7.13~103.4
C4-H~7.90~126.3
C5-Br-~112.3
C6-H~7.22~123.8
C7-H~7.38~114.3
C=O (Amide)-~161.5
Aromatic Carbons-127-140

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. When converting the precursor, 5-bromo-1H-indole-2-carboxylic acid, to this compound, the most significant change expected in the IR spectrum is the shift of the carbonyl (C=O) stretching frequency. The broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) disappears, and the C=O stretch shifts to a higher wavenumber (typically 1770-1815 cm⁻¹) characteristic of an acyl chloride.

For the subsequent derivatives, such as amides, the IR spectra provide clear evidence of the reaction's success. Key vibrational bands observed in various 5-bromo-1H-indole-2-carboxamide derivatives include:

N-H Stretch: A sharp peak for the indole N-H typically appears around 3300-3400 cm⁻¹. For amide derivatives, a secondary amide N-H stretch is also visible in this region.

C=O Stretch: The amide carbonyl stretch is a strong, prominent band, typically appearing in the region of 1630-1680 cm⁻¹.

C-Br Stretch: The vibration associated with the carbon-bromine bond is found at lower frequencies, often in the 500-700 cm⁻¹ range.

Aromatic C=C Stretches: These are typically observed in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for 5-Bromo-1H-indole-2-carboxamide Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Indole N-HStretching3300 - 3400
Amide N-HStretching3240 - 3370
Amide C=OStretching1630 - 1680
Aromatic C=CStretching1450 - 1600
C-BrStretching690 - 760

UV-Vis spectroscopy probes the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light. The absorption spectrum is influenced by the substituents on the ring. For this compound and its derivatives, the spectra are characterized by π → π* transitions within the aromatic indole system. The position and intensity of the absorption maxima can be affected by the solvent polarity and the nature of the substituents attached to the indole core, providing information about the electronic structure of the conjugated system.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For derivatives of this compound, HRMS is critical for confirming the successful incorporation of the desired substituent and for verifying the presence of both bromine isotopes (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance. This isotopic signature results in a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of a monobrominated compound. HRMS is also invaluable for identifying potential byproducts in a reaction mixture by determining their exact masses and, consequently, their elemental formulas.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS), particularly for polar and higher molecular weight compounds. It is well-suited for the analysis of the various derivatives synthesized from this compound, such as amides, hydrazones, and oxadiazoles. The technique typically generates protonated molecules ([M+H]⁺) or other adducts with

Chromatographic Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools for separating and analyzing the components of a mixture, making them ideal for assessing the purity of synthesized compounds and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile compounds. For derivatives of 5-bromo-1H-indole, reverse-phase HPLC (RP-HPLC) is a common and effective method. sielc.com In a typical setup, a C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity.

For instance, the analysis of 5-bromo-1H-indole can be achieved using a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The purity of the compound is determined by integrating the area of the peak corresponding to the target molecule and comparing it to the total area of all peaks in the chromatogram. A high percentage area (e.g., >99%) indicates a pure sample. The method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Interactive Data Table: HPLC Conditions for Indole Derivatives

Parameter Condition
Column Newcrom R1 (Reverse-Phase) sielc.com
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid sielc.com
Detection UV/Vis or Mass Spectrometry (MS) sielc.comepa.gov

| Application | Purity assessment, impurity isolation sielc.com |

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring the progress of a chemical reaction. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (eluent). Different compounds in the mixture travel up the plate at different rates, resulting in distinct spots.

In the synthesis of derivatives from 5-bromo-1H-indole-2-carboxylic acid, TLC is crucial for determining when the starting material has been fully consumed. researchgate.net For example, during the conversion of ethyl 5-bromo-1H-indole-2-carboxylate to 5-bromo-1H-indole-2-carbohydrazide, the reaction is monitored by TLC until the initial ester spot disappears and a new, more polar spot for the hydrazide product appears. researchgate.net The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a given eluent system and helps in identifying the components of the reaction mixture.

Interactive Data Table: TLC Monitoring Example

Compound Role Typical Rf Value (Example System)
Ethyl 5-bromo-1H-indole-2-carboxylate Starting Material 0.80
5-bromo-1H-indole-2-carbohydrazide Product 0.30

Following a reaction, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Preparative column chromatography is a standard and powerful technique for purifying these mixtures on a larger scale than analytical chromatography. The principle is similar to TLC, where a stationary phase (commonly silica gel) is packed into a column, and a solvent system (eluent) is used to move the components through the column at different rates. google.com

For example, in the synthesis of various 6-bromoindole (B116670) derivatives, crude products were purified by silica gel column chromatography. nih.gov The choice of eluent, often a mixture of solvents like petroleum ether and ethyl acetate, is optimized to achieve the best separation between the target compound and impurities. nih.gov Fractions are collected as the eluent passes through the column and are typically analyzed by TLC to identify those containing the pure product. These pure fractions are then combined and the solvent evaporated to yield the purified compound. nih.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

For complex indole derivatives, single-crystal X-ray diffraction is the gold standard for structural confirmation. In one study, a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, synthesized from a 5-bromoisatin (B120047) precursor, had its structure unequivocally determined by this method. bohrium.comresearchgate.net The analysis revealed the compound crystallized in a triclinic system with the space group P-1. bohrium.com Such detailed structural information is invaluable for understanding the molecule's properties and its interactions with biological targets. The crystal structure is often stabilized by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. bohrium.com

Interactive Data Table: Crystallographic Data for a 5-Bromoindole (B119039) Derivative

Parameter Value Reference
Crystal System Triclinic bohrium.com
Space Group P-1 bohrium.com
Unit Cell Dimensions (a, b, c) 11.8333(6) Å, 12.8151(6) Å, 17.1798(8) Å bohrium.com
Unit Cell Angles (α, β, γ) 77.317(4)°, 74.147(4)°, 66.493(5)° bohrium.com

| Significance | Provides absolute confirmation of molecular structure and connectivity. | bohrium.comresearchgate.net |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

This technique is routinely used to support the characterization of newly synthesized 5-bromoindole derivatives. For instance, after synthesizing novel carbothioamide derivatives of 5-bromo-1H-indole-2-carboxylic acid, elemental analysis would be performed. The results are typically presented as "Anal. Calcd for C₁₇H₁₃BrClN₅S: C, 45.49; H, 2.92; N, 15.60. Found: C, 45.31; H, 2.85; N, 15.45%." Such a result, where the found values are within ±0.4% of the calculated values, confirms the proposed molecular formula.

Interactive Data Table: Example of Elemental Analysis Data

Element Calculated % Found %
Carbon (C) 45.49 45.31
Hydrogen (H) 2.92 2.85

| Nitrogen (N) | 15.60 | 15.45 |

This close correlation validates the stoichiometry of the synthesized molecule, complementing the structural data obtained from spectroscopic and crystallographic methods.

Computational and Theoretical Studies of 5 Bromo 1h Indole 2 Carbonyl Chloride

Molecular Modeling and Prediction of Regioselectivity and Stereoselectivity

In the absence of direct studies, the regioselectivity and stereoselectivity of its reactions would theoretically be governed by the electronic and steric properties of the molecule. The indole (B1671886) ring is an electron-rich aromatic system, and the position of the bromo and carbonyl chloride substituents significantly influences the electron density distribution across the ring.

General Principles and Expected Reactivity:

Regioselectivity in Electrophilic Aromatic Substitution: For reactions involving electrophilic attack on the indole ring, the electron-donating nature of the nitrogen atom typically directs substitution to the C3 position. However, the presence of the electron-withdrawing carbonyl chloride group at the C2 position and the bromine atom at the C5 position would deactivate the ring towards electrophilic attack and influence the preferred site of reaction. Molecular orbital calculations would be necessary to predict the most nucleophilic position on the indole ring.

Regioselectivity in Nucleophilic Acyl Substitution: In reactions where a nucleophile attacks the carbonyl carbon of the acyl chloride, the primary site of reaction is the carbonyl carbon itself. The regioselectivity in this context would refer to which atom of a multifunctional nucleophile would preferentially attack the carbonyl group. This would be influenced by the hard and soft acid and base (HSAB) principle, as well as the calculated partial charges on the nucleophilic atoms.

Stereoselectivity: Predictions of stereoselectivity would be relevant in reactions where a new chiral center is formed. For instance, in the reaction of 5-bromo-1H-indole-2-carbonyl chloride with a chiral nucleophile or in the presence of a chiral catalyst, computational modeling could predict the favored diastereomer or enantiomer. This would involve calculating the transition state energies for the different possible stereochemical pathways. The lower energy pathway would correspond to the major product.

Without specific computational data, any discussion on the regioselectivity and stereoselectivity of this compound remains speculative. Detailed quantum chemical calculations, such as Density Functional Theory (DFT), would be required to provide quantitative predictions. Such studies would typically involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Molecular Orbital Analysis: Examining the distribution and energies of the frontier molecular orbitals (HOMO and LUMO) to predict sites of reactivity.

Electrostatic Potential Mapping: Visualizing the electron density distribution to identify electrophilic and nucleophilic regions.

Transition State Searching: Locating the transition state structures for possible reaction pathways to calculate activation energies and predict the kinetic product.

Until such studies are performed and published, a detailed, data-driven analysis of the regioselectivity and stereoselectivity of this specific compound cannot be provided.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Versatile Building Block in Complex Molecular Synthesis

The indole (B1671886) nucleus is a prominent structural motif in a vast number of natural products and pharmacologically active compounds. 5-bromo-1H-indole-2-carbonyl chloride provides a strategic starting point for the elaboration of this privileged scaffold.

The indole framework is a common feature in many biologically active molecules. researchgate.net this compound is instrumental in the synthesis of a variety of complex indole-containing structures. Its utility is demonstrated in the modular assembly of tetrahydrocarboline type indole alkaloids, where a multicomponent reaction strategy allows for the rapid generation of structural diversity from simple building blocks. nih.gov This approach is significant for creating extensive libraries of indole alkaloids, which are crucial for drug discovery and lead compound optimization. nih.gov The ability to construct highly functionalized indoles is a key aspect of modern synthetic chemistry, and this compound provides a reliable entry point to such molecular complexity. unm.edu Furthermore, strategies involving sequential C-H activations of indole derivatives enable the creation of novel spiroindole scaffolds, expanding the accessible chemical space for drug development. rsc.org

The reactivity of the indole ring allows for functionalization at several key positions. While C-H functionalization typically occurs at the C3 position, the presence of a substituent at C3 can direct reactions to the C2 position. chim.it The carbonyl chloride group at the C-2 position of this compound facilitates a range of chemical transformations. This functional group is a key handle for introducing diversity into the indole core. For instance, the synthesis of 1H-indole-2-carbonitriles can be achieved through a series of reactions starting from the corresponding carboxylic acid, which is closely related to the acyl chloride. mdpi.com This transformation involves the conversion of the carboxylic acid to a carboxamide, followed by dehydration to the nitrile. mdpi.com

The inherent reactivity of the indole nucleus allows for electrophilic substitution, and the positions on the pyrrole (B145914) core (C2 and C3) are generally more reactive than those on the benzene (B151609) core (C4 to C7). chim.it The presence of the carbonyl chloride at C2 directs further functionalization. For example, the nitrogen at the N-1 position can be substituted under basic conditions. mdpi.com This allows for the introduction of a wide variety of substituents, further diversifying the resulting indole derivatives. Additionally, palladium-catalyzed reactions have been developed for the C-H functionalization of indoles at various positions, including the less reactive C4-C7 positions, often with the use of a directing group. chim.itnih.gov

Precursor in the Synthesis of Bioactive Molecules and Potential Drug Candidates

The this compound scaffold is a cornerstone in the synthesis of a multitude of bioactive molecules with potential therapeutic applications across various disease areas.

The indole scaffold is a key component in the design of various enzyme inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors : BTK is a crucial enzyme in B-cell receptor signaling, making it a significant target for B-cell malignancies and autoimmune disorders. researchgate.netnih.gov Several clinically approved BTK inhibitors have been developed, and ongoing research focuses on new reversible and irreversible inhibitors to improve efficacy and reduce side effects. nih.govnih.gov

Cyclooxygenase-2 (COX-2) Inhibitors : Indole derivatives have been synthesized and evaluated for their potential as COX-2 inhibitors, which are important in managing pain and inflammation. iajps.com For instance, novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives have shown promising analgesic activity, with some compounds being as potent as the standard drug diclofenac (B195802) sodium. iajps.com

Matrix Metalloproteinase-13 (MMP-13) Inhibitors : MMP-13 is a key enzyme involved in the degradation of collagen in arthritic disorders. acs.org Indole-based inhibitors have been developed that show high selectivity for MMP-13. acs.orgnih.gov These inhibitors have demonstrated the ability to reduce cartilage degradation in preclinical models. acs.org

Indoleamine 2,3-dioxygenase (IDO1) Inhibitors : IDO1 is an immunosuppressive enzyme that is a target for cancer immunotherapy. nih.gov The discovery of IDO1 inhibitors has been an active area of research, with many scaffolds being investigated. nih.govacs.org Derivatives of the natural product brassinin, which contains an indole core, have shown inhibitory activity against IDO1. nih.gov Specifically, 5-Br-brassinin has been identified as an IDO1 inhibitor. nih.gov

Factor Xa Inhibitors : Factor Xa is a critical enzyme in the coagulation cascade, and its inhibitors are used as anticoagulants. nih.gov The development of new Factor Xa inhibitors is an ongoing effort to improve upon the safety and efficacy of existing drugs. nih.gov

Target EnzymeTherapeutic AreaExample Compound Class
Bruton's Tyrosine Kinase (BTK)B-cell malignancies, Autoimmune disordersNovel reversible and irreversible inhibitors
Cyclooxygenase-2 (COX-2)Pain and inflammation(R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indoles
Matrix Metalloproteinase-13 (MMP-13)Arthritic disordersSelective indole-based inhibitors
Indoleamine 2,3-dioxygenase (IDO1)Cancer immunotherapyBrassinin derivatives
Factor XaAnticoagulationSmall molecule inhibitors

The versatility of the this compound scaffold has led to the development of compounds with a broad range of biological activities.

Anticancer Activity : A significant amount of research has focused on the synthesis of indole derivatives with anticancer properties. mdpi.com Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to act as EGFR tyrosine kinase inhibitors, which can inhibit the proliferation of cancer cells. nih.govresearchgate.net These compounds have been found to induce cell cycle arrest and apoptosis in various human cancer cell lines. nih.gov Additionally, other indole-based compounds have been developed as potent anticancer agents targeting the Bcl-2 protein family. nih.gov Furthermore, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been identified as novel anticancer agents. mdpi.com A variety of 5-bromo indole-aryl keto hydrazide-hydrazone analogues have also demonstrated potent antitumor activities against a panel of human cancer cell lines. researchgate.net

Anti-inflammatory Activity : The indole nucleus is a key feature in several anti-inflammatory agents. Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), is an indole derivative. mdpi.com The development of new indole-based compounds with anti-inflammatory properties is an ongoing area of research.

Antimicrobial Activity : Indole derivatives have been investigated for their potential as antimicrobial agents. The synthesis of compounds targeting bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) production in bacteria, has been explored. nih.gov Inhibiting this enzyme can increase the sensitivity of bacteria to antibiotics. nih.gov

Therapeutic TargetDisease AreaExample Compound Type
EGFR Tyrosine KinaseCancer5-bromoindole-2-carboxylic acid derivatives
Bcl-2 Protein FamilyCancerIndole-based inhibitors
VEGFR-2Cancer1-benzyl-5-bromo-3-hydrazonoindolin-2-ones
VariousCancer5-bromo indole-aryl keto hydrazide-hydrazones
Cyclooxygenase (COX)InflammationIndole-based NSAIDs
Bacterial Cystathionine γ-lyase (bCSE)Microbial InfectionsIndole-based inhibitors

Research into this compound derivatives has also uncovered potential analgesic and antioxidant properties.

Analgesic Activity : As mentioned previously, novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives have been synthesized and shown to possess significant analgesic activity in preclinical models. iajps.com The tail immersion technique has been used to evaluate this activity, with some compounds showing potency comparable to diclofenac sodium. iajps.com

Antioxidant Activity : The antioxidant potential of certain indole derivatives has also been noted. For instance, 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide has been associated with antioxidant effects. researchgate.net

Exploration of Allosteric Modulators for Biological Receptors (e.g., Cannabinoid Receptor 1)

The indole-2-carboxamide scaffold is a well-established framework for the development of allosteric modulators for the Cannabinoid Receptor 1 (CB1). researchgate.nettandfonline.com These modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a more nuanced approach to modulating receptor activity, which can lead to improved therapeutic profiles with fewer side effects. researchgate.netsigmaaldrich.com this compound is a key precursor for synthesizing a library of these indole-2-carboxamide derivatives.

The highly reactive carbonyl chloride group readily undergoes nucleophilic acyl substitution with a wide variety of amines to form the corresponding amides. This allows for systematic structural modifications, particularly on the N-phenylethyl moiety, which has been shown to be crucial for activity. Research into the structure-activity relationship (SAR) of these compounds has demonstrated that substitutions on both the indole ring and the phenethyl group significantly impact their efficacy as allosteric modulators. rsc.org For instance, studies have shown that a halogen atom, such as chlorine or bromine, at the 5-position of the indole ring is often required for potent stimulatory activity on the CB1 receptor. rsc.org

The synthesis of N-phenylethyl-1H-indole-2-carboxamides from precursors like this compound has led to the identification of potent positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs). tandfonline.comrsc.org These compounds enhance or inhibit the binding and/or signaling of endogenous cannabinoids, respectively, providing valuable tools for studying CB1 receptor pharmacology and potential leads for therapeutic agents targeting pain, neurodegenerative disorders, and metabolic conditions. researchgate.nettandfonline.com

Table 1: Structure-Activity Relationship (SAR) Insights for Indole-2-Carboxamide Based CB1 Allosteric Modulators

Molecular Scaffold/SubstitutionImpact on ActivityReference
Indole-2-carboxamide CoreEssential scaffold for stimulatory (PAM) effect on the CB1 receptor. rsc.org
Halogen at Indole C5-PositionA chlorine atom at this position, analogous to bromine, leads to maximum stimulatory activity. rsc.org
Amine Group on Phenethyl MoietyA dimethylamino or piperidinyl group at the 4-position of the phenethyl moiety enhances potency. rsc.org
N-Alkyl Group at Indole N1-PositionCan influence binding and cooperativity. tandfonline.com

Applications in Material Science

The indole nucleus is a privileged scaffold not only in medicine but also in material science due to its unique electronic and photophysical properties. nih.gov this compound serves as a bifunctional monomer or an important synthetic intermediate for creating novel organic materials.

Preparation of Functional Organic Materials and Polymers

Polyindoles and indole-containing polymers have emerged as a promising class of functional materials due to their distinct electrochemical and physical characteristics. materialsciencejournal.orgresearchgate.net These materials find use in sensors, anti-corrosion coatings, and energy storage devices. nih.govmaterialsciencejournal.org The synthesis of such polymers can be achieved through various methods, including the chemical or electrochemical polymerization of indole monomers. rsc.org

This compound is an ideal starting material for creating well-defined, functionalized indole-based polymers. The acyl chloride can be used to link indole units together or to attach them to other polymer backbones. Furthermore, the bromine atom at the C5-position provides a reactive handle for modern cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This allows for the synthesis of conjugated polymers where the indole moiety is incorporated into the main chain, leading to materials with tunable electronic properties. jmaterenvironsci.com Indole-based polymers have been shown to possess good thermal stability and electroactivity, and some exhibit strong fluorescence, making them suitable for various advanced applications. researchgate.netrsc.org For example, nonionic indole-grafted polymers have been developed that show significant antibacterial effects, highlighting their potential in high-performance packaging and textiles.

Development in Organic Electronics and Photonics

The field of organic electronics and photonics leverages the properties of π-conjugated organic molecules for devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). jmaterenvironsci.comacs.org Indole derivatives are attractive building blocks for these applications due to their electron-rich nature, planar structure, and excellent hole-transporting capabilities. rsc.orgresearchgate.net

The functional groups on this compound make it a strategic precursor for synthesizing materials for this sector. The carbonyl chloride can be converted into various electron-withdrawing or conjugating groups, while the bromo-substituent is perfect for building larger, complex π-conjugated systems via cross-coupling reactions. acs.orgresearchgate.net Indole-based materials have been successfully used as:

Host Materials in OLEDs: Indole derivatives, such as those based on indolo[3,2-b]carbazole, are used as host materials in phosphorescent OLEDs (PHOLEDs) due to their high triplet energy and good charge transport properties, leading to devices with high efficiency and stability. rsc.orgacs.orgbohrium.com

Organic Dyes in Solar Cells: Indole-based organic dyes, featuring a donor-π-acceptor structure, have been synthesized and used in dye-sensitized solar cells (DSSCs), demonstrating efficient photon-to-electron conversion. researchgate.net

Fluorescent Emitters: Organoboron compounds containing a 3H-indole tautomer have been developed as bright orange-red/red emitters for OLEDs, achieving high external quantum efficiencies. researchgate.net

The ability to precisely engineer the molecular structure using versatile intermediates like this compound is crucial for tuning the electronic energy levels (HOMO/LUMO) and photophysical properties of the final materials to optimize device performance. researchgate.net

Utility in Chemical Biology Research

Chemical biology relies on the use of small molecules to study and manipulate biological systems. The reactive and structurally significant nature of this compound makes it a valuable starting point for the synthesis of sophisticated molecular tools for this research.

Design and Synthesis of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to help elucidate its function in biological pathways. mdpi.comvulcanchem.com The precursor to the title compound, 5-bromoindole-2-carboxylic acid, is explicitly mentioned as a reactant in the synthesis of chemical probes designed to investigate the role of the formyl peptide receptor-like 1 (hFPRL1) in inflammation. sigmaaldrich.com

By converting the carboxylic acid to the more reactive this compound, chemists can efficiently couple the indole scaffold to various linker and reporter groups. The indole core can act as a recognition element for the target protein, while the bromine atom offers a site for further modification, for instance, to attach a tag for pull-down experiments or an affinity label. The design of such probes is a multi-step process that aims to mimic the structure and activity of a natural ligand or inhibitor while incorporating functionalities that allow for the detection and analysis of its interactions within a cellular context. mdpi.com

Development of Fluorescent Probes for Cellular Imaging

Fluorescent probes are indispensable tools for visualizing the location and dynamics of biomolecules within living cells. researchgate.net The design of these probes typically involves three key components: a fluorophore (the light-emitting part), a recognition element (for targeting a specific biomolecule or organelle), and a linker. This compound is an excellent scaffold for building such probes.

The indole ring itself is a known fluorophore, and its derivatives can be part of larger conjugated systems with tunable fluorescence properties. mdpi.com The highly electrophilic carbonyl chloride group provides a straightforward method for attaching the indole scaffold to molecules containing nucleophilic groups (e.g., amines on a targeting ligand or a separate fluorophore). This allows for the construction of probes where the bromo-indole unit might serve as the recognition element or part of the fluorescent reporter. For example, by reacting the carbonyl chloride with a fluorescent dye that has a free amine, a new, more complex probe can be synthesized. The bromine atom can also be used to attach the probe to other moieties or to fine-tune its electronic and, therefore, its spectral properties. This synthetic flexibility is crucial for creating probes with high specificity and sensitivity for applications in cellular imaging and diagnostics. materialsciencejournal.orgacs.org

Table 2: Components of a Fluorescent Probe Synthesized from this compound

Probe ComponentRoleSynthetic Contribution of the Title Compound
Recognition Element Binds selectively to the biological target of interest (e.g., receptor, enzyme).The indole scaffold itself can act as the recognition element.
Fluorophore Emits light upon excitation, allowing for visualization.The indole nucleus is inherently fluorescent. The acyl chloride can be used to attach a different fluorophore.
Linker Connects the recognition element to the fluorophore.The carbonyl chloride group serves as a reactive point to form a stable amide bond, acting as a linker.
Modulation Site Allows for fine-tuning of properties or attachment of additional tags.The C5-bromo position serves as a site for further chemical modification via cross-coupling reactions.

Q & A

Q. What precautions are critical when handling this compound in moisture-sensitive reactions?

  • Protocols : Use anhydrous solvents (dried over MgSO₄) and inert atmosphere (N₂/Ar). Hydrolysis releases HCl, requiring scrubbers or neutralization traps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.